An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Hydroxyapatite
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of hydroxyapatite (HAp), a critical biomaterial in medical and dental applications. This document outlines the fundamental crystallographic properties, methodologies for their determination, and key data presented for comparative analysis.
Introduction to Hydroxyapatite
Hydroxyapatite, with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a naturally occurring mineral and the primary inorganic constituent of bone and teeth.[1][2][3] Its remarkable biocompatibility and osteoconductive properties make it a focal point in the development of bone grafts, dental implants, and drug delivery systems.[1] A thorough understanding of its crystal structure is paramount for optimizing its performance in these applications.
Crystal Structure of Hydroxyapatite
Hydroxyapatite typically crystallizes in the hexagonal crystal system , although a monoclinic form also exists.[1][4] The most commonly cited space group for the hexagonal form is P6₃/m .[4][5][6][7] This space group designation indicates a primitive hexagonal lattice with a six-fold rotation axis, a three-fold screw axis, and a mirror plane perpendicular to the c-axis.[4] The unit cell of hydroxyapatite contains two formula units.[1]
The structure is composed of a three-dimensional network of calcium ions (Ca²⁺), phosphate tetrahedra (PO₄³⁻), and hydroxyl groups (OH⁻).[1][8] The phosphate groups form the foundational framework of the unit cell.[9] The hydroxyl ions are located in channels that run parallel to the hexagonal c-axis.[1] This arrangement results in a stable and tightly packed lattice, contributing to the mechanical strength and chemical stability of hydroxyapatite.[1]
The calcium ions occupy two distinct crystallographic sites, often referred to as Ca(I) and Ca(II). The Ca(I) ions are located in columns parallel to the c-axis, while the Ca(II) ions are arranged in equilateral triangles around the hydroxyl columns. This specific arrangement of ions allows for various ionic substitutions, which can modify the material's biological and chemical properties.[1] For instance, fluoride or chloride ions can replace the hydroxyl groups, forming fluorapatite or chlorapatite, respectively.[2]
Lattice Parameters of Hydroxyapatite
The lattice parameters define the size and shape of the unit cell. For the hexagonal system of hydroxyapatite, these are the 'a' and 'c' axes and the c/a ratio. These parameters can be influenced by factors such as synthesis method, temperature, and ionic substitutions.
Table 1: Reported Lattice Parameters for Hexagonal Hydroxyapatite
| Source | a (Å) | c (Å) | c/a ratio |
| Kay et al. (1964), Sudarsanan & Young (1969)[10] | 9.42 | 6.88 | 0.730 |
| Sudarsanan & Young (1969)[11] | - | - | 0.7301 |
| El Yacoubi et al. (2017)[12][13] | 9.4159(4) | 6.8819(3) | 0.731 |
| Rujitanapanich et al. (2014), Saeed et al. (2020)[5] | 9.37 | 6.88 | 0.734 |
| Bazin et al.[14][15] | 9.41844 | 6.88374 | 0.731 |
| Rietveld analysis[16] | 0.943046 nm (9.43046 Å) | 0.687485 nm (6.87485 Å) | 0.729 |
| Single crystal data[16] | 0.9432 nm (9.432 Å) | 0.6881 nm (6.881 Å) | 0.729 |
Atomic Coordinates
The positions of the atoms within the unit cell are described by their fractional coordinates (x, y, z).
Table 2: Atomic Coordinates for Hexagonal Hydroxyapatite (Space Group P6₃/m)
| Atom | Wyckoff Position | x | y | z | Occupancy |
| Ca1 | 4f | 1/3 | 2/3 | 0 | 1.0 |
| Ca2 | 6h | 0.245 | 0.992 | 1/4 | 1.0 |
| P | 6h | 0.398 | 0.368 | 1/4 | 1.0 |
| O1 | 6h | 0.328 | 0.485 | 1/4 | 1.0 |
| O2 | 6h | 0.588 | 0.465 | 1/4 | 1.0 |
| O3 | 12i | 0.344 | 0.259 | 0.069 | 1.0 |
| O | 4e | 0 | 0 | 0.196 | 0.5 |
| H | 4e | 0 | 0 | 0.196 | 0.5 |
Note: The atomic coordinates can show slight variations between different studies. The values presented here are representative.
Experimental Protocols for Crystal Structure Determination
The primary technique for determining the crystal structure and lattice parameters of hydroxyapatite is X-ray Diffraction (XRD) , often coupled with Rietveld refinement .
X-ray Diffraction (XRD) Analysis
Methodology:
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Sample Preparation: A fine powder of the hydroxyapatite sample is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The typical 2θ range for scanning is 20° to 60°.[17]
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Phase Identification: The resulting XRD pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), card number 9-432 for hydroxyapatite.[18] The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.
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Crystallinity Calculation: The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of the diffraction pattern (including any amorphous halo).[17]
Rietveld Refinement
Methodology:
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Initial Structural Model: The Rietveld analysis begins with an initial structural model for hydroxyapatite, including the space group, approximate lattice parameters, and atomic positions. The hexagonal P6₃/m model is commonly used.[10]
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Pattern Fitting: A theoretical XRD pattern is calculated based on the initial model. A least-squares refinement process is then used to minimize the difference between the calculated and the experimental XRD patterns.
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Parameter Refinement: During the refinement, various parameters are adjusted, including:
-
Lattice parameters (a and c)
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Atomic coordinates (x, y, z)
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Site occupancy factors
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Thermal displacement parameters
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Peak profile parameters
-
-
Convergence and Validation: The refinement is considered complete when the difference between the observed and calculated patterns is minimized, and the refined parameters are physically reasonable. The quality of the fit is assessed using various agreement indices (e.g., Rwp, GOF).
Visualizations
Caption: A simplified representation of the hydroxyapatite unit cell showing the constituent ions and their interactions.
Caption: Workflow for determining the crystal structure of hydroxyapatite using XRD and Rietveld refinement.
References
- 1. youtube.com [youtube.com]
- 2. Hydroxyapatite - Wikipedia [en.wikipedia.org]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. Rietveld Refinement on X-Ray Diffraction Patterns of Bioapatite in Human Fetal Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rietveld refinement on X-ray diffraction patterns of bioapatite in human fetal bones - ProQuest [proquest.com]
- 12. pubs.sciepub.com [pubs.sciepub.com]
- 13. Rietveld Refinement of the Crystal Structure of Hydroxyapatite Using X-ray Powder Diffraction [sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rietveld analysis and Fourier maps of hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray diffraction analysis of hydroxyapatite-coated in different plasma gas atmosphere on Ti and Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
